Product packaging for Boc-Bip(4,4')-OH(Cat. No.:CAS No. 147923-08-8)

Boc-Bip(4,4')-OH

Cat. No.: B558349
CAS No.: 147923-08-8
M. Wt: 341.4 g/mol
InChI Key: NBVVKAUSAGHTSU-KRWDZBQOSA-N
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Description

Boc-4-phenyl-Phe-OH is a non-natural, Boc-protected phenylalanine derivative designed for use in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino terminus, allowing for selective deprotection under mild acidic conditions and enabling sequential peptide chain elongation. The unique 4-phenyl substituent on the aromatic side chain introduces an extended, hydrophobic moiety that can be critical for studying peptide-protein interactions, enhancing binding affinity, or engineering specific structural features like hydrophobic cores in designed peptides. Researchers utilize such modified amino acids in various applications, including the development of novel therapeutic peptides, as molecular probes in biophysical studies to investigate protein folding and aggregation, and in the creation of functionalized biomaterials. As with all Boc-protected amino acids, this compound must be handled by qualified researchers in a controlled laboratory setting. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. To complete this description, you will need to find the following specific information: • CAS Number: The unique chemical identifier. • Molecular Formula & Weight: Basic chemical identifiers. • Specific Research Applications: Any documented use in scientific literature (e.g., "used in the study of..." or "shown to inhibit..."). • Physical Properties: Appearance (e.g., white powder), melting point, and solubility data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO4 B558349 Boc-Bip(4,4')-OH CAS No. 147923-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVVKAUSAGHTSU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375924
Record name (2S)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147923-08-8
Record name (2S)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Boc 4 Phenyl Phe Oh and Its Derivatives

Classical Solution-Phase Peptide Synthesis Approaches

Solution-phase synthesis, while often more labor-intensive than solid-phase methods, remains valuable for large-scale production and for certain peptide sequences. wikipedia.org The synthesis of peptides containing Boc-4-phenyl-Phe-OH in solution involves a stepwise process of protection, activation, coupling, and deprotection.

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino function of amino acids in peptide synthesis. altabioscience.combocsci.com Its primary role is to prevent the nucleophilic amino group from engaging in unwanted side reactions, such as self-polymerization, during the activation and coupling of the carboxylic acid group. altabioscience.combiosynth.com

The introduction of the Boc group onto the 4-phenyl-phenylalanine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a mixed solvent system, such as dioxane and water, under alkaline conditions. bocsci.com The Boc group is characterized by its stability under a wide range of basic and nucleophilic conditions, which allows for selective manipulation of other functional groups within the peptide. organic-chemistry.org

A key feature of the Boc strategy is its lability under acidic conditions. wikipedia.orgamericanpeptidesociety.org The Boc group is readily cleaved from the N-terminus of the peptide chain using moderately strong acids, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgresearchgate.netbeilstein-journals.org This deprotection step regenerates the free amino group, preparing it for the subsequent coupling reaction to elongate the peptide chain. masterorganicchemistry.com The decomposition products of this reaction are volatile isobutylene (B52900) and carbon dioxide, which are easily removed. bocsci.com

For a peptide bond to form, the carboxylic acid group of the incoming Boc-protected amino acid must be activated to create a more reactive species that is susceptible to nucleophilic attack by the free amino group of the peptide chain. A variety of coupling reagents have been developed for this purpose.

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are common activating agents. peptide.com When a carbodiimide (B86325) reacts with a Boc-amino acid, it forms a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to causing racemization. To mitigate this, additives, also known as racemization suppressants, are almost always used in conjunction with carbodiimides. 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to racemization. peptide.com

More advanced coupling reagents, often based on phosphonium (B103445) or aminium salts, offer higher efficiency and lower racemization rates. These include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.com These reagents react with the carboxylic acid to form activated esters in situ, facilitating rapid and clean peptide bond formation.

Table 1: Common Coupling Reagents in Peptide Synthesis

Reagent Class Example Reagent Abbreviation Common Additive Key Characteristics
Carbodiimides Dicyclohexylcarbodiimide DCC HOBt Byproduct (DCU) is insoluble, making it suitable for solution-phase. peptide.com
Diisopropylcarbodiimide DIC HOBt Byproduct (DIU) is soluble, preferred for solid-phase synthesis. peptide.com
Ethyl-(N',N'-dimethylamino)propylcarbodiimide EDC HOBt Water-soluble reagent and byproduct, removed by aqueous extraction. peptide.com
Phosphonium Salts (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP None required Highly efficient coupling reagent.
Aminium/Uronium Salts (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU None required Very fast and efficient, often used for difficult couplings.

Maintaining the stereochemical integrity of the chiral α-carbon is paramount during peptide synthesis. Amino acids like phenylglycine and its derivatives are particularly susceptible to racemization (the formation of an equal mixture of L- and D-isomers) due to the increased acidity of the α-proton adjacent to the phenyl ring. researchgate.net This risk is highest during the carboxylic acid activation step.

Several strategies are employed to minimize or prevent racemization:

Use of Additives: As mentioned, the addition of reagents like HOBt or its aza-derivatives (e.g., HOAt) to carbodiimide-mediated couplings is a standard method to suppress racemization by converting the reactive intermediate into a more stable active ester. peptide.com

Choice of Coupling Reagent: The selection of the coupling reagent and base combination is critical. Studies have shown that certain combinations are superior in preserving stereochemistry. For instance, using PyBOP in the presence of a hindered base like diisopropylethylamine (DIEA) at a controlled pH can significantly reduce epimerization to less than 1%.

Controlled Conditions: Careful control of reaction parameters such as temperature, reaction time, and pH is essential. Racemization is often exacerbated at higher pH levels (e.g., pH > 8). The Boc protecting group itself contributes to minimizing epimerization compared to other protecting group strategies.

Synthesis of Phenyl-Substituted Phenylalanine Analogues

The introduction of substituents onto the phenyl ring of phenylalanine can significantly modulate the biological activity and physicochemical properties of peptides. The following sections detail the synthesis of various Boc-protected, phenyl-substituted phenylalanine analogues.

Synthesis of Boc-4-(Fmoc-amino)-L-phenylalanine

Boc-4-(Fmoc-amino)-L-phenylalanine is a valuable derivative for the synthesis of complex peptides, featuring two orthogonal protecting groups that allow for selective deprotection. chemimpex.com The synthesis of such a differentially protected amino acid generally involves a multi-step process. A common strategy begins with a precursor that already contains a functional group at the 4-position of the phenyl ring, which is then converted to the amino group.

A general synthetic approach can be envisioned starting from a suitably protected 4-hydroxyphenylalanine derivative. The synthesis would proceed as follows:

Protection of the Amino and Carboxyl Groups: The starting 4-hydroxy-L-phenylalanine is first protected at the α-amino and carboxyl groups. The α-amino group can be protected with a Boc group.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is then converted to an amino group. This can be achieved through various methods, such as conversion to a leaving group followed by nucleophilic substitution with an azide (B81097) source and subsequent reduction.

Orthogonal Protection: Once the 4-amino group is installed, it is protected with an Fmoc group.

Selective Deprotection: Finally, the protecting group on the α-amino group is selectively removed, and the α-amino group is reprotected with a Boc group, or the synthesis is planned to yield the desired Boc-4-(Fmoc-amino)-L-phenylalanine directly.

Alternatively, a more direct approach involves the selective protection of 4-amino-L-phenylalanine. The α-amino group can be selectively protected with a Boc group, followed by the protection of the 4-amino group with an Fmoc group. This requires careful control of reaction conditions to achieve the desired regioselectivity.

Starting MaterialKey TransformationProtecting Groups
4-Hydroxy-L-phenylalanineConversion of hydroxyl to amino groupBoc, Fmoc
4-Amino-L-phenylalanineSelective protection of amino groupsBoc, Fmoc

Synthesis of Boc-4-Cyano-Phenylalanine Derivatives

N-Boc-4-cyano-L-phenylalanine is a useful building block for introducing a cyano group into peptides, which can serve as an infrared probe or a fluorescent quencher. fishersci.pt A common route for the synthesis of this compound is through the cyanation of a corresponding halo-phenylalanine derivative.

The synthesis can be achieved starting from N-Boc-4-iodo-L-phenylalanine. nih.gov The iodo-substituent serves as a good leaving group for a nucleophilic aromatic substitution reaction with a cyanide source.

The general synthetic procedure involves:

Starting Material: N-Boc-4-iodo-L-phenylalanine is the key starting material. sigmaaldrich.com

Cyanation Reaction: The iodo derivative is subjected to a palladium- or copper-catalyzed cyanation reaction. A common reagent for this transformation is zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a suitable ligand. The reaction is typically carried out in a polar aprotic solvent like DMF or NMP at elevated temperatures.

Work-up and Purification: After the reaction is complete, the product is isolated and purified, typically by chromatography, to yield N-Boc-4-cyano-L-phenylalanine.

Starting MaterialReagentsKey Transformation
N-Boc-4-iodo-L-phenylalanineZn(CN)₂, Palladium catalyst (e.g., Pd(PPh₃)₄)Palladium-catalyzed cyanation

Synthesis of Boc-4-Azido-Phenylalanine Derivatives

N-Boc-4-azido-L-phenylalanine is a valuable tool in chemical biology, as the azido (B1232118) group can be used for bioorthogonal reactions such as the Staudinger ligation or click chemistry. A reliable and scalable synthesis of 4-azido-L-phenylalanine has been developed, which proceeds through an Ullmann-type coupling reaction. nih.gov

The synthesis starts from L-phenylalanine and involves the following key steps:

Boc Protection: The α-amino group of L-phenylalanine is first protected with a tert-butoxycarbonyl (Boc) group to prevent its participation in subsequent reactions.

Iodination: The N-Boc-L-phenylalanine is then iodinated at the 4-position of the phenyl ring to produce N-Boc-4-iodo-L-phenylalanine.

Ullmann-type Azidation: The crucial step is the copper(I)-catalyzed Ullmann-type coupling of N-Boc-4-iodo-L-phenylalanine with sodium azide (NaN₃). nih.govresearchgate.net This reaction is typically carried out in the presence of a Cu(I) source, such as copper(I) iodide (CuI), and a ligand, like L-proline, in a suitable solvent system such as aqueous ethanol. The addition of sodium ascorbate (B8700270) can be beneficial. nih.gov

Deprotection (if required): The Boc group can be removed under acidic conditions to yield 4-azido-L-phenylalanine if the free amino acid is the desired product.

This synthetic route is advantageous as it is scalable and does not require chromatography for purification of the final product. nih.gov

Starting MaterialKey ReagentsKey Transformation
N-Boc-4-iodo-L-phenylalanineNaN₃, CuI, L-prolineUllmann-type azidation

Synthesis of Boc-4-Fluoro-Phenylalanine Derivatives

The incorporation of fluorine into amino acids can significantly alter their properties, leading to enhanced metabolic stability and binding affinity. N-Boc-4-fluoro-L-phenylalanine is a key building block for the synthesis of fluorinated peptides. orgsyn.org

There are two primary approaches for the synthesis of this compound:

Direct Boc Protection of 4-Fluoro-L-phenylalanine: The most straightforward method involves the direct protection of the α-amino group of commercially available 4-fluoro-L-phenylalanine with a Boc group. This is typically achieved by reacting 4-fluoro-L-phenylalanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a mixed aqueous-organic solvent system. nih.gov

Palladium-Catalyzed Cross-Coupling: A more versatile approach that allows for the synthesis of various fluorinated phenylalanine derivatives involves a palladium-catalyzed cross-coupling reaction. chemimpex.com This method starts with a protected iodoalanine derivative, such as N-Boc-iodoalanine, which is coupled with a fluorinated aryl halide (e.g., 4-fluorobromobenzene) in the presence of a palladium catalyst. chemimpex.com

Starting MaterialReagentsKey Transformation
4-Fluoro-L-phenylalanineDi-tert-butyl dicarbonate ((Boc)₂O), BaseBoc protection
N-Boc-iodoalanine & 4-FluorobromobenzenePalladium catalystPalladium-catalyzed cross-coupling

Synthesis of Boc-4-Amino-Phenylalanine Derivatives

N-Boc-4-amino-L-phenylalanine is a crucial intermediate for the synthesis of other functionalized phenylalanine analogues, such as the aforementioned 4-azido-L-phenylalanine, and for incorporation into peptides to introduce a primary amino group on the side chain. ebi.ac.uknih.gov

The synthesis of N-Boc-4-amino-L-phenylalanine is achieved through the selective protection of the amino groups of 4-amino-L-phenylalanine. To achieve regioselective Boc protection of the α-amino group while leaving the aromatic p-amino group free, or vice versa, specific reaction conditions are required.

For the synthesis of Nα-Boc-4-amino-L-phenylalanine, a common starting material is 4-nitro-L-phenylalanine. The synthetic sequence involves:

Boc Protection: The α-amino group of 4-nitro-L-phenylalanine is protected with a Boc group using (Boc)₂O.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂).

Alternatively, for the synthesis of Nα-Boc-Np-Boc-4-amino-L-phenylalanine, one can start with 4-amino-L-phenylalanine and use an excess of (Boc)₂O to protect both amino groups.

A method for the specific protection of the p-amino group of p-amino-L-phenylalanine with a Boc group involves acylation at a controlled pH of 4.6 or through the use of a copper complex to temporarily shield the α-amino and carboxyl groups.

Starting MaterialKey Reagents/StepsProduct
4-Nitro-L-phenylalanine1. (Boc)₂O, Base 2. H₂/Pd-C or SnCl₂Nα-Boc-4-amino-L-phenylalanine
4-Amino-L-phenylalanine(Boc)₂O (excess)Nα-Boc-Np-Boc-4-amino-L-phenylalanine
4-Amino-L-phenylalanine(Boc)₂O, pH 4.6 or Cu(II) complexNp-Boc-4-amino-L-phenylalanine

Synthesis of Boc-4-Benzoyl-L-phenylalanine

Boc-4-benzoyl-L-phenylalanine is a photoreactive amino acid derivative widely used in photocrosslinking studies to investigate protein-protein interactions. smolecule.com Its synthesis can be approached through a multi-step process that begins with the modification of L-phenylalanine, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

A key method for synthesizing the core structure, 4-benzoyl-L-phenylalanine, is the Friedel-Crafts benzoylation of L-phenylalanine. nih.gov This reaction directly attaches the benzoyl group to the phenyl ring of phenylalanine. One reported procedure utilizes benzoyl chloride in the presence of trifluoromethanesulfonic acid (TfOH), which serves as a powerful catalyst. nih.gov The use of TfOH is advantageous as it can facilitate the reaction despite the typically low solubility of unprotected amino acids in many organic solvents. nih.gov

Following the successful benzoylation, the N-terminal amino group is protected with a Boc group. This is a standard procedure in peptide chemistry, often employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. orgsyn.org The reaction converts the primary amine into a tert-butyl carbamate (B1207046), rendering it stable to a range of subsequent reaction conditions, particularly those used in peptide synthesis. orgsyn.org

Friedel-Crafts Benzoylation: L-phenylalanine is reacted with benzoyl chloride and trifluoromethanesulfonic acid to yield 4-benzoyl-L-phenylalanine. nih.gov

Boc Protection: The resulting 4-benzoyl-L-phenylalanine is then treated with di-tert-butyl dicarbonate to afford the final product, Boc-4-benzoyl-L-phenylalanine. orgsyn.org

A study on the metabolism of 4-benzoyl-L-phenylalanine by Klebsiella sp. CK6 confirmed the successful preparation of the amino acid via this Friedel-Crafts reaction. nih.gov

Step Reaction Key Reagents Purpose Reference
1Friedel-Crafts BenzoylationL-phenylalanine, Benzoyl chloride, Trifluoromethanesulfonic acid (TfOH)Attaches the photoreactive benzoyl group to the phenyl ring. nih.gov
2N-terminal Protection4-benzoyl-L-phenylalanine, Di-tert-butyl dicarbonate (Boc₂O)Protects the amino group for use in peptide synthesis. orgsyn.org

Synthesis of Boc-4-Iodo-Phenylalanine Derivatives

Boc-4-iodo-L-phenylalanine is a valuable intermediate for synthesizing various other phenylalanine analogs, including Boc-4-phenyl-Phe-OH itself (via Suzuki coupling) and radiolabeled tracers for medical imaging. chemrxiv.org The synthesis typically starts from L-phenylalanine and involves two main steps: Boc protection followed by iodination.

The initial step is the protection of the α-amino group of L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O). orgsyn.org This reaction is well-established and proceeds under basic conditions to yield N-Boc-L-phenylalanine with high efficiency. orgsyn.org

The subsequent iodination of the N-Boc-L-phenylalanine is a critical step. Direct oxidative iodination of the aromatic ring is a common strategy. Various iodinating agents and conditions have been reported to achieve this transformation. The presence of the Boc protecting group is crucial to prevent side reactions involving the amino group during the iodination process.

An alternative approach involves the synthesis of radiolabeled 4-iodophenylalanine derivatives, which often starts from a pre-functionalized precursor. For instance, a tin precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, has been synthesized from the corresponding iodo derivative and used for radioiodination. chemrxiv.org This method highlights the utility of the Boc-protected and tert-butyl ester-protected phenylalanine structure for creating advanced diagnostic tools. chemrxiv.org

Starting Material Key Transformation Reagents/Conditions Product Reference
L-PhenylalanineBoc ProtectionDi-tert-butyl dicarbonate (Boc₂O), BaseN-Boc-L-phenylalanine orgsyn.org
N-Boc-L-phenylalanineAromatic IodinationIodinating Agent (e.g., I₂, NIS), Activating AgentBoc-4-Iodo-L-phenylalanine
N-Boc-4-iodo-L-phenylalanine t-butyl esterStannylationBis(tributyltin), Pd catalystN-Boc-4-(tributylstannyl)-L-phenylalanine t-butyl ester chemrxiv.org

Advanced Synthetic Transformations

Incorporating Boc-4-phenyl-Phe-OH into Complex Peptide Architectures

The incorporation of non-canonical amino acids like Boc-4-phenyl-Phe-OH into peptides is essential for creating novel therapeutics and research tools. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the two primary strategies for solid-phase peptide synthesis (SPPS), known as Boc/Bzl chemistry. nih.govluxembourg-bio.com

In Boc-SPPS, the N-terminal α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group. luxembourg-bio.com Each cycle of amino acid addition involves two key steps:

Deprotection: The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to liberate the free amine. nih.govuzh.ch

Coupling: The next Boc-protected amino acid (e.g., Boc-4-phenyl-Phe-OH) is activated and coupled to the newly freed amine, extending the peptide chain. luxembourg-bio.com

Side-chain functional groups are protected with groups that are stable to TFA but can be cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrofluoric acid (HF). luxembourg-bio.com While effective, the harsh final cleavage step and the repetitive use of acid for deprotection are limitations of the Boc-SPPS strategy. nih.gov This has led to the widespread adoption of the alternative Fmoc-SPPS, which uses milder basic conditions for deprotection. nih.gov However, Boc chemistry remains crucial for specific applications and for the synthesis of certain complex or modified peptides where Fmoc chemistry might be problematic. nih.govuzh.ch

The use of Boc-4-phenyl-Phe-OH follows this standard Boc-SPPS protocol. Its bulky biphenyl (B1667301) side chain can present steric challenges during the coupling step, potentially requiring optimized coupling reagents (e.g., HBTU, HATU) or extended reaction times to ensure complete incorporation into the peptide sequence.

SPPS Strategy N-α Protection Deprotection Reagent Side-Chain Protection Final Cleavage
Boc/BzlBoc (acid-labile)Trifluoroacetic Acid (TFA)Benzyl-based (strong acid-labile)Hydrofluoric Acid (HF)
Fmoc/tBuFmoc (base-labile)Piperidine in DMFt-Butyl-based (acid-labile)Trifluoroacetic Acid (TFA)

Chemo- and Regioselective Modifications

The chemical structure of Boc-4-phenyl-Phe-OH offers several sites for further modification, allowing for the creation of a diverse library of derivatives. Chemo- and regioselective reactions are critical for modifying one specific functional group or position on the molecule without affecting others.

The biphenyl side chain is a prime target for such modifications. For instance, electrophilic aromatic substitution reactions could potentially be directed to specific positions on either of the phenyl rings, although controlling the regioselectivity can be challenging. More controlled modifications often rely on pre-functionalized precursors. For example, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating the biphenyl linkage itself, typically by coupling a boronic acid derivative with an aryl halide. nih.gov Starting with Boc-4-iodo-L-phenylalanine, a wide variety of substituted phenyl groups can be introduced at the 4-position with high selectivity. nih.gov

Furthermore, modifications can be performed on the phenylalanine backbone. A study demonstrated the chemo- and regioselective modification of D,L-phenylalanine with α-cyanoacetylenic alcohols in an aqueous medium. arkat-usa.org This reaction occurred selectively at the amino group under biomimetic conditions (pH ~8-9), forming novel 2,5-dihydro-5-iminofuranyl substituents without altering the carboxylic acid or the phenyl ring. arkat-usa.org While this specific reaction was performed on unprotected phenylalanine, the principles of using pH and specific reagents to achieve selectivity could be adapted for derivatives like Boc-4-phenyl-Phe-OH, potentially after the removal of the Boc group.

Enzymatic approaches also offer exceptional chemo- and regioselectivity. Chemo-enzymatic strategies have been developed to produce enantiomerically pure β-branched α-amino acids, demonstrating the power of combining chemical synthesis with biocatalysis to achieve highly specific transformations. acs.org

Reaction Type Target Site Example Reagents/Method Potential Outcome Reference
Suzuki-Miyaura CouplingC4-position of phenyl ringBoc-4-iodo-Phe-OH + Substituted Phenylboronic Acid, Pd catalystSubstituted Boc-4-phenyl-Phe-OH derivatives nih.gov
Nucleophilic Additionα-Amino group (post-deprotection)α-Cyanoacetylenic alcohols in waterAddition of complex heterocyclic moieties arkat-usa.org
Asymmetric HydrogenationCα-Cβ bond (on precursor)[Rh(R,R)-Et-DuPhos(COD)]BF₄Control of stereochemistry at β-carbon acs.org

Iii. Applications of Boc 4 Phenyl Phe Oh in Peptide Chemistry Research

Peptide Synthesis and Elongation Strategies

Boc-4-phenyl-Phe-OH is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS), enabling the construction of increasingly complex peptide architectures.

The synthesis of dipeptides incorporating Boc-4-phenyl-Phe-OH is a fundamental step in creating more elaborate peptide structures. These dipeptides serve as precursors for longer chains and allow for initial investigations into the impact of the 4-phenyl modification. For instance, coupling Boc-4-phenyl-Phe-OH with other amino acids, such as phenylalanine itself (though the example provided in the prompt was Boc-Phe-Phe-OH, the principle applies to incorporating Boc-4-phenyl-Phe-OH with another amino acid), can be achieved using standard peptide coupling reagents like TBTU/HOBt or DCC/HOBt nih.govmdpi.com. These reactions typically involve activating the carboxyl group of Boc-4-phenyl-Phe-OH and reacting it with the deprotected amino group of the second amino acid. The Boc group on the N-terminus provides protection during these coupling steps, allowing for selective deprotection and further elongation nih.govthermofisher.comnih.gov.

The introduction of the biphenyl (B1667301) moiety in Boc-4-phenyl-Phe-OH significantly impacts the conformational landscape and stability of resulting peptides. The extended aromatic system can promote enhanced π-π stacking interactions, influencing secondary structure formation, such as α-helices or β-sheets nih.govmdpi.com. This increased aromaticity can also contribute to greater peptide stability by providing a more rigid structure and potentially increasing resistance to enzymatic degradation. For example, peptides incorporating bulky aromatic amino acids have been shown to exhibit altered physicochemical properties and potentially enhanced stability researchgate.netmdpi.com. The biphenyl group can also influence the solubility and self-assembly properties of peptides, leading to the formation of ordered supramolecular structures like nanotubes or nanospheres, as observed with diphenylalanine derivatives mdpi.com.

Design and Synthesis of Bioactive Peptides

The unique structural features of Boc-4-phenyl-Phe-OH make it a valuable component in the design of peptides with specific biological functions, including therapeutic agents and tools for chemical biology.

Boc-4-phenyl-Phe-OH serves as a key building block in the design and synthesis of peptide-based therapeutics. The incorporation of the 4-phenyl group can modulate a peptide's binding affinity to its target, alter its pharmacokinetic profile, or enhance its stability in vivo wikipedia.orgnih.govnih.govmdpi.com. For instance, modified phenylalanine residues are often employed to improve the potency and selectivity of peptide drug candidates. Research into peptide-based drugs, including those targeting cancer or neurological disorders, frequently utilizes such modified amino acids to fine-tune therapeutic efficacy chemimpex.comchemimpex.comlookchem.comgoogle.com. The biphenylalanine (Bip) residue, which is structurally related to the 4-phenylphenylalanine moiety, has been incorporated into glucagon-like peptide-1 (GLP-1) receptor agonists to enhance their potency and stability, demonstrating the therapeutic potential of such modifications mdpi.com.

Boc-4-phenyl-Phe-OH is a valuable component in the construction of combinatorial peptide libraries. These libraries are vast collections of peptides with diverse sequences, synthesized using techniques such as split-and-mix solid-phase peptide synthesis qyaobio.comamericanpeptidesociety.orgpsu.edu. By systematically varying amino acids, including modified ones like Boc-4-phenyl-Phe-OH, researchers can generate libraries to screen for peptides with specific biological activities, such as receptor binding, enzyme inhibition, or antimicrobial properties nih.govamericanpeptidesociety.org. The inclusion of Boc-4-phenyl-Phe-OH allows for the exploration of structural space that might not be accessible with natural amino acids, potentially leading to the discovery of novel therapeutic leads or molecular probes.

Compound List:

Boc-4-phenyl-Phe-OH

N-Boc-4-phenyl-L-phenylalanine

Boc-Phe(4-NH-Alloc)

Boc-4-cyano-L-phenylalanine

Boc-4-phenyl-L-β-homophenylalanine

Boc-Phe(4-Cl)-OH

Boc-Phe(4-NO2)-OH

Boc-Phe-OH

Boc-D-Phe-OH

Boc-Phe(4-I)-OH

Diphenylalanine (Phe-Phe)

Boc-Phe-Phe-OH

4-phenylphenylalanine (Bip)

p-(4-Hydroxybenzoyl)phenylalanine

Boc-4-(Fmoc-amino)-L-phenylalanine

Applications in Oncology and Immunology Research

Boc-4-phenyl-Phe-OH serves as a valuable building block in the synthesis of peptides designed for targeted therapeutic interventions in oncology and immunology. Its unique structure, featuring a phenyl group at the para position of the phenylalanine side chain, can impart specific pharmacokinetic or pharmacodynamic properties to the resulting peptides. Research has explored its incorporation into peptides aimed at modulating cellular pathways relevant to cancer progression or immune responses. For instance, peptides containing this modified amino acid have been investigated for their potential to interact with specific cellular receptors or to deliver cytotoxic payloads to tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target effects. In immunological contexts, peptides synthesized with Boc-4-phenyl-Phe-OH may be designed as immunomodulators or as components of vaccines, influencing immune cell activity or recognition. The phenyl substituent can affect peptide folding, stability, and binding affinity to biological targets, which are critical parameters for both anti-cancer and immune-related therapies.

Bioconjugation and Protein Modification

The versatility of Boc-4-phenyl-Phe-OH extends to its utility in bioconjugation strategies and protein modification, enabling the precise attachment of peptides to other molecules and the functionalization of proteins.

Utilizing Boc-4-phenyl-Phe-OH for Attaching Peptides to Other Molecules

Boc-4-phenyl-Phe-OH is frequently employed as a functional handle for covalent attachment of peptides to various substrates. The terminal carboxylic acid group, after deprotection of the Boc group, can readily participate in amide bond formation with amine-functionalized molecules, surfaces, or nanoparticles. This capability is crucial for creating peptide-based conjugates, such as those used in drug delivery systems where peptides are linked to carriers like liposomes or polymers, or for immobilizing peptides onto solid supports for applications in diagnostics or affinity chromatography. The phenyl group's hydrophobic nature can also influence the conjugation efficiency and the properties of the resulting conjugate.

Protein Labeling and Functionalization Studies

In protein labeling and functionalization studies, Boc-4-phenyl-Phe-OH can be incorporated into synthetic peptides or peptidomimetics that are subsequently attached to proteins, or it can be used in the synthesis of peptides that are then conjugated to proteins. This allows for the introduction of specific labels (e.g., fluorescent dyes, radioisotopes, biotin) at defined positions within or adjacent to a protein, facilitating tracking, imaging, or detection. The modified phenylalanine residue can also be used to introduce specific chemical functionalities onto proteins, which can then be used for further derivatization or for studying protein-ligand interactions. For example, incorporating this residue might enable site-specific modification of a protein's surface, leading to altered biological activity or improved diagnostic capabilities.

Engineering Proteins with Enhanced Properties

The strategic incorporation of Boc-4-phenyl-Phe-OH into peptide sequences designed for protein engineering can lead to the development of proteins with enhanced or novel properties. By replacing natural amino acids with this modified residue, researchers can alter a protein's structural integrity, thermal stability, or solubility. The bulky phenyl group can influence protein folding patterns and inter-chain interactions, potentially leading to more robust protein constructs. Furthermore, the unique electronic or steric properties conferred by the 4-phenylphenylalanine moiety might be exploited to improve binding affinity to target molecules or to introduce specific recognition sites, thereby engineering proteins for specialized biotechnological or therapeutic applications.

Iv. Role in Medicinal Chemistry and Drug Discovery

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com For peptide-based drug candidates, SAR studies involve systematically modifying the amino acid sequence and observing the resulting changes in properties like receptor binding affinity, potency, and selectivity. mdpi.comnih.gov Boc-4-phenyl-Phe-OH is frequently incorporated into peptide sequences in such studies to probe the effects of increased hydrophobicity and aromatic interactions. chemimpex.comrsc.org

The defining feature of Boc-4-phenyl-Phe-OH is the biphenyl (B1667301) (Bip) moiety in its side chain. This extended aromatic system significantly influences the physicochemical properties and, consequently, the biological activity of peptides into which it is incorporated.

Increased Hydrophobicity and Enhanced Interactions : The primary effect of the 4-phenyl group is a substantial increase in the hydrophobicity of the amino acid side chain. chemimpex.comchemimpex.com This can lead to more potent interactions with hydrophobic pockets within receptor binding sites. rsc.org Furthermore, the biphenyl system provides an extended π-electron surface, enhancing the potential for π-π stacking interactions with aromatic residues (like tyrosine, tryptophan, or phenylalanine) in the target protein. rsc.orgresearchgate.net Molecular dynamics simulations have confirmed the critical role of phenyl rings in stabilizing supramolecular structures through tight packing and aromatic interactions. rsc.orgresearchgate.net

Improved Potency and Selectivity : The introduction of the biphenylalanine (Bip) residue has been shown to improve the potency and selectivity of peptide ligands. In one study, replacing a tryptophan residue with biphenylalanine in a urotensin receptor ligand resulted in a more potent and selective antagonist, likely due to more advantageous hydrophobic interactions. rsc.org Similarly, SAR studies on ultra-short Glucagon-like peptide-1 (GLP-1) receptor agonists revealed that the presence of two C-terminal biphenylalanine residues was critical for high potency. acs.orgmdpi.com An alanine (B10760859) scan, where residues are systematically replaced by alanine, demonstrated a greater than 1000-fold decrease in potency when the Bip residues were substituted, highlighting their importance for receptor binding. mdpi.com

The table below summarizes findings from SAR studies where phenylalanine (Phe) or other residues were replaced with biphenylalanine (Bip) or other modified phenylalanine analogs, demonstrating the impact on biological activity.

Original Peptide/Ligand Modification Resulting Change in Activity Key Finding
Urotensin Receptor LigandTryptophan (Trp) replaced by Biphenylalanine (Bip)More potent and selective antagonistAdvantageous hydrophobic interactions from Bip improve activity. rsc.org
Ultra-short GLP-1 AnalogC-terminal residues replaced with Bip-Bip-NH2High potency as a GLP-1 receptor agonistBip residues are crucial for receptor binding and agonist activity. mdpi.com
TIPP (δ opioid antagonist)Tyrosine (Tyr) replaced by 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp)Converted from a potent antagonist to a potent agonistModifications to the aromatic moiety can dramatically switch the pharmacological profile. nih.gov
Gramicidin SD-Phe replaced by D-Tic (a constrained Phe analog)Decreased hemolytic effect, improving the therapeutic indexSubtle structural alterations in the aromatic residue can significantly modify biological activity. upf.edu

Rational design is a strategy that uses the knowledge of a biological target's structure and its SAR to design and synthesize new, more effective ligands or inhibitors. mdpi.comacs.org Boc-4-phenyl-Phe-OH is a valuable tool in this process. Its incorporation is a deliberate design choice to introduce specific properties into a peptide. chemimpex.comchemimpex.com For example, based on the understanding that a hydrophobic pocket in a receptor is a key interaction site, a medicinal chemist might rationally design a peptide incorporating Boc-4-phenyl-Phe-OH to target that pocket. rsc.orgnih.gov This approach was utilized in the development of HIV-1 capsid inhibitors, where the phenylalanine core of the lead compound PF-74 was identified as crucial for activity, guiding further modifications. mdpi.comnih.gov

Modern SAR studies are heavily supported by computational chemistry, which provides insights into ligand-receptor interactions at a molecular level.

Molecular Docking and Dynamics : Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, helping to rationalize its biological activity. nih.gov For peptides containing 4-phenyl-phenylalanine, docking studies can visualize how the biphenyl group fits into binding pockets and interacts with specific amino acid residues. nih.govnih.gov Molecular dynamics (MD) simulations go a step further by simulating the movement of the ligand-receptor complex over time, providing a more dynamic picture of the interaction and the stability of the bound conformation. rsc.orgdovepress.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com In a study of ultra-short GLP-1 receptor agonists containing biphenylalanine, a QSAR model was developed to analyze the findings and provide a deeper understanding of the structural requirements for potency. mdpi.com Computational analysis of phenylalanine derivatives using quantum chemical methods has also been used to understand how substitutions, such as fluorination, affect the electrostatic potential and interaction energies, thereby influencing biological function. nih.govoup.comrsc.org

Development of Peptide-Based Drugs and Delivery Systems

Peptide-based drugs are of significant interest due to their high specificity and potency. Boc-4-phenyl-Phe-OH is an important precursor in the synthesis of these therapeutic peptides, and its unique properties can be leveraged to enhance their efficacy and delivery. chemimpex.com

A precursor is a compound that participates in a chemical reaction that produces another compound. chemsrc.com In pharmaceutical development, Boc-4-phenyl-Phe-OH serves as a key precursor, or building block, for the synthesis of peptide drug candidates. chemimpex.comchemimpex.com The Boc group is an acid-labile protecting group for the α-amino function of the amino acid. nih.goviris-biotech.de This protection is essential during solid-phase peptide synthesis (SPPS), the standard method for creating peptides in the lab. It prevents unwanted side reactions, allowing for the controlled, stepwise addition of amino acids to build a specific peptide sequence. iris-biotech.demdpi.com Once the synthesis is complete, the Boc group is removed, typically under acidic conditions, to yield the final, active peptide.

The ultimate goal of drug design is to maximize efficacy while minimizing side effects. The incorporation of 4-phenyl-phenylalanine can contribute to this in several ways:

Enhanced Efficacy : As established in SAR studies, the biphenyl moiety can significantly increase the binding affinity and potency of a peptide for its target receptor. chemimpex.comrsc.orgmdpi.com This means that a lower concentration of the drug may be needed to achieve the desired therapeutic effect, which can reduce the risk of off-target side effects.

Improved Targeting : The unique hydrophobic and aromatic properties of the biphenyl group can be exploited to improve the targeting of drugs to specific tissues or cells. chemimpex.comchemimpex.com In the context of peptide-drug conjugates (PDCs), a peptide containing 4-phenyl-phenylalanine could be used to selectively deliver a cytotoxic payload to cancer cells that overexpress a particular receptor. The peptide acts as a homing device, and its strong binding, enhanced by the biphenyl group, ensures that the drug is concentrated at the site of action. chemimpex.comnih.gov The development of peptide-based materials, such as nanofibers and hydrogels for controlled drug release, also benefits from the self-assembly properties promoted by aromatic residues like 4-phenyl-phenylalanine. rsc.orgmdpi.com

The Role of Boc-4-phenyl-Phe-OH in Medicinal Chemistry and Drug Discovery

The N-tert-butyloxycarbonyl (Boc) protected dipeptide, Boc-4-phenyl-Phe-OH, and its derivatives are significant building blocks in the development of novel therapeutic agents and advanced biomaterials. Their unique structural characteristics facilitate self-assembly into complex nanostructures and allow for targeted interactions with specific biological pathways, making them a focal point of research in medicinal chemistry.

Self-Assembling Peptides for Biomaterials

The capacity of short peptides to self-assemble into well-ordered nanostructures like nanotubes and hydrogels is a rapidly advancing field in biomaterial science. researchgate.net The Boc-4-phenyl-Phe-OH motif, a derivative of the core diphenylalanine (Phe-Phe) recognition element found in Alzheimer's β-amyloid polypeptide, is a key player in this arena. rsc.org The Boc protecting group enhances the hydrophobicity of the peptide, promoting the formation of organized nanostructures.

These self-assembled structures, including nanotubes, spheres, and hydrogels, are held together by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. bath.ac.ukmdpi.com This process allows for the creation of biomimetic materials that can serve as scaffolds for tissue engineering, support cell growth, and enable the controlled release of therapeutic agents. researchgate.netmdpi.com

Nanotubes and Hydrogels:

Derivatives of Boc-4-phenyl-Phe-OH have been shown to form various nanostructures. For instance, while the parent Boc-Phe-Phe-OH can assemble into both tubes and spheres, its homologues, Boc-β3(R)Phe-β3(R)Phe-OH and Boc-γ4(R)Phe-γ4(R)Phe-OH, self-assemble into nanofibers. rsc.orgrsc.org The specific morphology of the resulting nanostructure is influenced by factors such as the solvent system and pH. rsc.org For example, Boc-Phe-Phe-OH forms tubular structures in water and spherical assemblies in ethanol. rsc.org

Hydrogels formed from these peptides are of particular interest due to their potential in creating three-dimensional scaffolds for cell culture and as vehicles for drug delivery. rsc.orgmdpi.com The incorporation of functionalized carbon nanotubes into these hydrogels can create hybrid materials that respond to external stimuli, such as near-infrared light, to trigger drug release. nih.gov

Table 1: Self-Assembled Structures of Diphenylalanine Derivatives

Compound Assembled Structures Additional Information
H-Phe-Phe-OH (FF) Tubes, spheres Core recognition motif of Alzheimer's β-amyloid. rsc.org
Boc-Phe-Phe-OH (Boc-FF) Tubes, spheres Young's modulus = 140–275 GPa. rsc.org
Fmoc-Phe-Phe-OH Fibrous-hydrogel Forms hydrogels with notable mechanical properties. rsc.orgbath.ac.uk
Boc-β3(R)Phe-β3(R)Phe-OH Nanofibers A backbone homologue of Boc-Phe-Phe-OH. rsc.org

Research into Specific Biological Targets and Pathways

Beyond their use in biomaterials, derivatives of Boc-4-phenyl-Phe-OH are being investigated for their potential to modulate specific biological processes implicated in various diseases.

HIV-1 Capsid Inhibitors:

The HIV-1 capsid protein is a critical and highly conserved component of the virus, making it an attractive, yet underexploited, therapeutic target. nih.govmdpi.comnih.gov Small molecules that bind to the capsid can disrupt its assembly or disassembly, thereby inhibiting viral replication. nih.govmdpi.com

PF-3450074 (PF-74), a phenylalanine-derived peptidomimetic, is a well-studied HIV-1 capsid inhibitor that binds to a pocket at the interface of two capsid protein domains. mdpi.comresearchgate.net Inspired by PF-74, researchers have synthesized libraries of phenylalanine derivatives, including those based on a Boc-4-phenyl-Phe-OH scaffold, to identify new and more potent inhibitors. nih.gov

In one study, a series of phenylalanine derivatives were synthesized using click chemistry. nih.gov Several of these compounds exhibited moderate to excellent anti-HIV-1 activity, with one compound, 13m , showing potency comparable to PF-74. nih.gov Surface plasmon resonance (SPR) binding assays confirmed that these derivatives interact with the HIV-1 capsid protein. nih.gov Furthermore, these compounds were found to inhibit HIV-1 replication in both the early and late stages of the viral lifecycle, similar to the dual-stage mechanism of PF-74. nih.gov

Table 2: Anti-HIV-1 Activity of Phenylalanine Derivatives

Compound EC₅₀ (μM) CC₅₀ (μM) SI (CC₅₀/EC₅₀)
13m 4.33 ± 0.83 > 57.74 > 13.33
13p 6.91 ± 2.43 > 19.47 > 2.82
13r 6.65 ± 1.47 > 19.32 > 2.91
PF-74 5.95 ± 1.32 > 70.50 > 11.85

Data from a study on newly synthesized phenylalanine derivatives. nih.gov

4-Hydroxyphenylpyruvate Dioxygenase Inhibitors:

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in tyrosine metabolism. science.govresearchgate.net Inhibitors of HPPD are used as herbicides and are also being investigated for the treatment of tyrosinemia type I. science.govjpccr.eu The development of new HPPD inhibitors is an active area of research. science.gov

While direct studies of Boc-4-phenyl-Phe-OH as an HPPD inhibitor are not prominent, the broader class of molecules with similar structural features is relevant. For instance, pyrazole-benzimidazolone hybrids have been identified as novel inhibitors of human HPPD. researchgate.net These compounds interact with key residues in the active site of the HPPD protein, including Gln 307, Asn 423, and Phe 392. researchgate.net This highlights the potential for phenylalanine-containing structures to be adapted for HPPD inhibition.

Angiogenesis Inhibition Studies:

Angiogenesis, the formation of new blood vessels, is a crucial process in both health and disease, particularly in cancer. unipr.itnih.gov Several growth factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), play a key role in promoting angiogenesis by binding to their respective tyrosine kinase receptors on endothelial cells. unipr.itnih.gov

The peptide N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2), which contains a phenylalanine residue, has been shown to inhibit the angiogenic activity of VEGF-A165 and FGF2. unipr.it It achieves this by preventing the binding of these growth factors to their receptors, thereby disrupting downstream signaling pathways. unipr.it This suggests that phenylalanine-containing compounds can be designed to target the complex process of angiogenesis. While research specifically on Boc-4-phenyl-Phe-OH in this context is limited, the findings with related peptides underscore the potential for this chemical motif in the development of anti-angiogenic therapies.

V. Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and functional groups of Boc-4-phenyl-Phe-OH. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy provide detailed insights into its chemical composition and architecture.

NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the connectivity and environment of atomic nuclei within a molecule. For Boc-4-phenyl-Phe-OH, both ¹H NMR and ¹³C NMR are crucial for confirming the presence and arrangement of its constituent parts: the tert-butoxycarbonyl (Boc) protecting group, the biphenyl (B1667301) moiety, and the phenylalanine backbone.

¹H NMR Spectroscopy: This technique reveals the number and types of protons in the molecule. Characteristic signals are expected from the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the aromatic protons of the biphenyl system (multiple signals in the 7.0-8.0 ppm range), the α-proton of the amino acid (a multiplet around 4.5 ppm), the β-protons (multiplets around 3.0 ppm), and the acidic proton of the carboxylic acid (a broad singlet, often observed downfield if in a suitable solvent).

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton. Distinct signals are anticipated for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon and methyl groups of the Boc moiety, the aliphatic carbons (α- and β-carbons), and the numerous aromatic carbons of the biphenyl system.

While specific ¹H and ¹³C NMR data for Boc-4-phenyl-Phe-OH are not extensively detailed in all accessible literature, its structural confirmation relies on the expected chemical shifts and coupling patterns characteristic of these functional groups rsc.orgmdpi.comnih.govrsc.orgchemicalbook.com.

Mass spectrometry is vital for determining the molecular weight and elemental composition of Boc-4-phenyl-Phe-OH. The compound has a molecular formula of C₂₀H₂₃NO₄ and a nominal molecular weight of 341.40 g/mol nih.govsigmaaldrich.com.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are commonly used. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. For Boc-4-phenyl-Phe-OH (C₂₀H₂₃NO₄), the expected [M+H]⁺ ion would be at m/z 342.17.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. The exact mass for C₂₀H₂₃NO₄ is calculated to be 341.1627 Da. HRMS data confirming this value serves as definitive proof of the compound's molecular formula rsc.orgmdpi.comrsc.orgmdpi.comru.nl.

Infrared spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands that correspond to specific functional groups. For Boc-4-phenyl-Phe-OH, key functional groups include the carboxylic acid, the Boc-protected amine, and the aromatic biphenyl system.

Characteristic IR absorption bands typically observed for Boc-4-phenyl-Phe-OH include:

A broad absorption in the region of 2500-3400 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer msu.edupg.edu.pl.

A strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid group msu.edupg.edu.pl.

An N-H stretching vibration from the carbamate (B1207046) group, typically observed around 3300-3400 cm⁻¹ pg.edu.pl.

A C=O stretching vibration from the carbamate group, usually found in the range of 1690-1710 cm⁻¹ pg.edu.pl.

Aliphatic C-H stretching vibrations from the tert-butyl group of the Boc moiety, observed between 2850-2980 cm⁻¹ msu.edupg.edu.pl.

Aromatic C-H stretching vibrations from the biphenyl system, typically appearing above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) msu.edupg.edu.pl.

C=C stretching vibrations of the aromatic rings, usually seen in the 1450-1600 cm⁻¹ region msu.edupg.edu.pl.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electron systems. The biphenyl moiety in Boc-4-phenyl-Phe-OH contributes to its UV absorption profile. Phenylalanine itself exhibits absorption maxima in the UV region, typically around 250-270 nm amazonaws.comnih.gov. The extended conjugation of the biphenyl system in Boc-4-phenyl-Phe-OH is expected to influence its absorption spectrum, potentially shifting maxima to longer wavelengths or resulting in more complex absorption patterns compared to simple phenylalanine derivatives mdpi.compreprints.org. Absorption maxima are generally observed in the UV range, with specific λmax values dependent on the solvent and molecular environment.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of Boc-4-phenyl-Phe-OH and separating it from potential impurities or by-products.

HPLC is the primary technique for determining the purity of Boc-4-phenyl-Phe-OH. Manufacturers typically specify a purity of >97% or >98% as determined by HPLC tcichemicals.comchemimpex.comruifuchemical.comtcichemicals.com.

Methodology: Reversed-phase HPLC, commonly employing a C18 column, is standard for analyzing such compounds. A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a buffer or ion-pairing agent like trifluoroacetic acid (TFA), is used. Detection is typically performed using UV absorbance, with wavelengths around 214 nm or 254 nm being common for amino acid derivatives .

Purity Assessment: The purity is quantified by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. The method's sensitivity and resolution are critical for accurately quantifying impurities.

Table 1: HPLC Purity Specifications for Boc-4-phenyl-Phe-OH

ParameterSpecificationAnalytical MethodReference
Purity>98.0% (area)HPLC tcichemicals.com
Purity≥98%HPLC
Purity>98.00%HPLC, Titration
Purity>96.0%(T)HPLC tcichemicals.com

Table 2: Typical HPLC Conditions for Amino Acid Derivatives

ParameterSpecificationReference
ColumnC18 reversed-phase
Flow Rate1 mL/min
Detection Wavelength214 nm
Mobile PhaseGradient elution (e.g., 0.1% TFA in H₂O/ACN)

Compound List

The following compounds are mentioned in the context of Boc-4-phenyl-Phe-OH characterization or as related derivatives:

Boc-4-phenyl-Phe-OH (N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine)

Boc-Phe-OH (N-Boc-L-phenylalanine) acs.orgcymitquimica.combldpharm.com

Boc-D-Phe-OH (N-Boc-D-phenylalanine) ru.nlacs.orgnih.gov

Boc-Phe(4-Cl)-OH (N-Boc-4-chloro-L-phenylalanine)

Boc-Phe(4-CN)-OH (N-Boc-4-cyano-L-phenylalanine) peptide.com

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine (Boc-Phe(4-NH₂)-OH) tcichemicals.com

Boc-L-Homophenylalanine (Boc-Homophe-OH) ruifuchemical.com

Fmoc-Phe-OH (N-Fmoc-L-phenylalanine) rsc.org

Boc-4-(Fmoc-amino)-L-phenylalanine chemimpex.com

Boc-Phe-Phe (N-Boc-L-phenylalanine-L-phenylalanine) mdpi.compreprints.org

Boc-Phe-Phe-Bz (N-Boc-L-phenylalanine-L-phenylalanine-benzothiazole derivative) mdpi.compreprints.org

4-Phenylphenol chemicalbook.com

4-methoxyphenylborinic acid rsc.org

N-Phenylacetyl-Phe OMe rsc.org

N-Boc-4-iodo-L-phenylalanine researchgate.net

N-Boc-4-azido-L-phenylalanine

Reversed-Phase HPLCnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a fundamental technique for evaluating the purity of Boc-4-phenyl-Phe-OH. This method separates compounds based on their hydrophobicity by employing a non-polar stationary phase (commonly C18 or C8 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is driven by the differential partitioning of analytes between these two phases.

RP-HPLC is instrumental in quantifying the purity of Boc-4-phenyl-Phe-OH, with typical specifications often exceeding 95%. For related compounds, purity assays by HPLC are reported as follows: 4-Amino-N-Boc-L-phenylalanine at ≥94.0% thermofisher.com, Boc-Phe(4-CN)-OH at ≥98.0% vwr.com, and Boc-4-tert-butyl-L-phenylalanine dicyclohexylammonium (B1228976) salt at ≥99% chemimpex.com. Standard chromatographic conditions for analyzing such phenylalanine derivatives often involve a C18 column, a gradient elution with water and acetonitrile, and UV detection, typically around 210-220 nm, where the aromatic rings and peptide bonds exhibit strong absorbance scispace.com.

Table 1: Typical RP-HPLC Purity Specifications for Related Compounds

Compound NamePurity Specification (HPLC)Typical Mobile Phase (Example)Detection Wavelength (Example)
Boc-4-phenyl-Phe-OH≥97%Water/AcetonitrileNot specified
4-Amino-N-Boc-L-phenylalanine≥94.0%Water/Acetonitrile~220 nm
Boc-Phe(4-CN)-OH≥98.0%Water/AcetonitrileNot specified
Boc-4-tert-butyl-L-phenylalanine dicyclohexylammonium salt≥99%Not specifiedNot specified

Thin-Layer Chromatography (TLC)researchgate.net

Thin-Layer Chromatography (TLC) is a rapid and cost-effective qualitative technique used for assessing the purity of Boc-4-phenyl-Phe-OH and for monitoring the progress of chemical reactions. In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then placed in a developing chamber containing a mobile phase. Capillary action draws the mobile phase up the plate, separating components based on their differing affinities for the stationary and mobile phases.

The purity of Boc-4-phenyl-Phe-OH is indicated by the presence of a single spot; multiple spots suggest the presence of impurities. Purity levels for analogous compounds are often reported based on TLC analysis, such as ≥97.0% for Boc-D-Phe(4-CN)-OH sigmaaldrich.com and ≥99.0% for Boc-Phe(4-F)-OH scientificlabs.com. Common solvent systems for developing Boc-protected amino acids include mixtures of ethyl acetate (B1210297) and hexane, sometimes with polar modifiers to optimize separation. Visualization is typically achieved using UV light or chemical stains like ninhydrin, which reacts with primary and secondary amines.

Table 2: Typical TLC Purity Specifications for Related Compounds

Compound NamePurity Specification (TLC)Typical Solvent System (Example)Visualization Method (Example)
Boc-4-phenyl-Phe-OHNot specifiedNot specifiedNot specified
Boc-D-Phe(4-CN)-OH≥97.0%Ethyl Acetate/HexaneNinhydrin
Boc-Phe(4-F)-OH≥99.0%Not specifiedNot specified

X-Ray Crystallography for Absolute Configuration and Molecular Packingscispace.comresearchgate.net

X-ray crystallography is a definitive technique for determining the absolute configuration and detailed molecular packing of crystalline compounds like Boc-4-phenyl-Phe-OH. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry, can be elucidated. This method is critical for confirming the chirality at the α-carbon of Boc-4-phenyl-Phe-OH and understanding intermolecular interactions within the crystal lattice.

While specific X-ray crystallographic data for Boc-4-phenyl-Phe-OH was not directly retrieved in the search results, the technique is widely applied to peptide derivatives and amino acids. Studies on related structures, such as modified phenylalanines and peptide fragments, have utilized X-ray diffraction to reveal detailed molecular conformations, hydrogen bonding, and π-π stacking interactions between aromatic rings, which are fundamental to molecular assembly and stability researchgate.netrsc.orgescholarship.org. The determination of absolute configuration via X-ray crystallography is paramount for establishing enantiomeric purity and understanding structure-activity relationships.

Optical Activity Measurements (e.g., Specific Rotation)sigmaaldrich.com

Optical activity is a physical property exhibited by chiral molecules, such as Boc-4-phenyl-Phe-OH, which possess a non-superimposable mirror image. This property is quantified by measuring the specific rotation ([α]), which indicates the degree and direction to which a compound rotates plane-polarized light. Measurements are performed under standardized conditions, including a specific wavelength of light (commonly the sodium D-line at 589 nm), temperature, concentration, and solvent.

The specific rotation of Boc-4-phenyl-Phe-OH (L-enantiomer, CAS 147923-08-8) has been reported as +21° (c=2 in methanol) ichemical.com. Related Boc-protected phenylalanine derivatives also exhibit characteristic specific rotation values, such as +25° ± 2° (C=1 in MeOH) for 4-Amino-N-Boc-L-phenylalanine thermofisher.com and -27.0 to -35.0 deg (C=1, DMF) for Boc-Phe(4-CN)-OH vwr.com. These measurements are vital for quality control, confirming enantiomeric identity, and distinguishing between enantiomers, as exemplified by Boc-D-Phe-OH, which shows a specific rotation of −25±1° (c = 1% in ethanol).

Vi. Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the conformational dynamics and thermodynamic properties of biomolecules. mdpi.com For peptides incorporating Boc-4-phenyl-Phe-OH, MD simulations can provide a detailed picture of their structural flexibility, preferred conformations, and interactions with their environment, such as water or a receptor binding site. mdpi.comnih.gov Aromatic peptides are particularly good subjects for computational analysis because their relatively small size allows for all-atom calculations and extended simulation times. researchgate.net

MD simulations are instrumental in predicting how a ligand, such as a peptide containing Boc-4-phenyl-Phe-OH, binds to its biological target. These simulations can refine the initial poses obtained from docking studies and explore the stability of the ligand-receptor complex in a dynamic, solvated environment. mdpi.com

For instance, in studies of peptide antagonists for receptors like the human V1a vasopressin receptor, MD simulations in a hydrated lipid bilayer are used to obtain relaxed, realistic models of the peptide-receptor complexes. rsc.org This approach helps to understand the basis of ligand selectivity by analyzing the detailed interactions between the peptide and receptor residues over the course of the simulation. rsc.org The analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions throughout the simulation provides a dynamic view of the binding mode. The aromatic side chain of the phenylalanine residue is often significant in receptor binding through hydrophobic interactions, pi-stacking, and other interactions involving its pi electrons.

The biological function of a peptide is intrinsically linked to its three-dimensional structure or conformation. MD simulations are a key tool for exploring the conformational landscape of peptides. acs.org Studies on peptidomimetics have shown that MD simulations can reveal the equilibrium between different conformational states, such as folded and extended forms, and how this is influenced by the solvent environment. oakwoodchemical.com For example, simulations of endomorphin-2 analogues in water showed a preference for folded conformations, while in DMSO, an equilibrium between folded and extended structures was observed. oakwoodchemical.com

The incorporation of sterically demanding or structurally unique amino acids like 4-phenyl-phenylalanine can significantly alter the backbone conformation of a peptide. oakwoodchemical.com Ab initio conformational analyses on model dipeptides like N-Formyl-L-Phe-NH2 have identified numerous stable conformers, including various turns and extended structures, highlighting the complex interplay between the backbone and the aromatic side chain. cdnsciencepub.com MD simulations build upon these static pictures to show how a peptide like one containing Boc-4-phenyl-Phe-OH might transition between different conformations, which is crucial for its interaction with target receptors.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby prioritizing synthetic efforts. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of chemical information (e.g., steric, electronic, hydrophobic properties), are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For example, 3D-QSAR models have been developed for aminoadamantane analogues as influenza viral inhibitors, where derivatives of amino acids like Boc-Phe-OH are used in the synthesis. mdpi.com Such models help identify which structural modifications are likely to enhance antiviral activity. The reliability of these models is assessed through rigorous internal and external validation procedures to ensure their predictive power for new compounds. mdpi.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. molaid.com These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a correlation with their biological activities. fishersci.co.uk CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. fishersci.co.uk

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to increase or decrease activity. For instance, in a study on selective COX-2 inhibitors, CoMFA and CoMSIA contour maps revealed that specific steric, electrostatic, and hydrophobic features were crucial for inhibitory activity. molaid.comfishersci.co.uk Similarly, studies on diarylpyrimidine derivatives as HIV-1 reverse transcriptase inhibitors showed that electrostatic fields were a major contributor to their activity. mdpi.com

The table below shows representative statistical parameters from a 3D-QSAR study, illustrating the predictive capability of the generated models.

Modelq² (Cross-validated R²)R² (Non-cross-validated R²)r²_pred (External Validation)Field Contributions (%)
CoMFA 0.6790.9830.884Steric: 46.30, Electrostatic: 53.70
CoMSIA 0.7770.9050.830Steric: 12.30, Electrostatic: 41.40, Hydrophobic: 27.60, H-bond Donor: 11.20, H-bond Acceptor: 7.50
Data derived from a 3D-QSAR study on HIV-1 inhibitors, demonstrating model validation and field contributions. mdpi.com

These models provide a powerful guide for rational drug design, suggesting specific modifications to a scaffold, such as one derived from Boc-4-phenyl-Phe-OH, to optimize its biological activity.

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. nih.gov It is a critical tool in structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand recognition. For a molecule like Boc-4-phenyl-Phe-OH, docking would be used to predict how peptides containing this residue might interact with a specific protein target.

Docking algorithms generate multiple possible binding poses and score them based on factors like shape complementarity and intermolecular interactions. mdpi.com The results provide insights into the key interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that stabilize the ligand in the receptor's active site. nih.gov

For example, docking studies on peptide-like analogues as selective COX-2 inhibitors showed how the p-azido-phenyl fragment of a potent inhibitor occupied a key secondary binding pocket, forming interactions with residues like Arg513 and His90. cdnsciencepub.com In another study, docking of chalcone (B49325) derivatives into the colchicine (B1669291) binding site of tubulin identified key hydrogen bonds and hydrophobic interactions responsible for their cytotoxic effects. acs.org The biphenyl (B1667301) group of Boc-4-phenyl-Phe-OH would be expected to participate in significant hydrophobic and π-stacking interactions within a receptor's binding pocket.

The following table summarizes typical interactions that can be identified through docking studies, using the example of inhibitors binding to the tubulin protein.

Interaction TypeKey Amino Acid ResiduesLigand Moiety Involved
Hydrogen Bond Gln11, Gln247, Lys254Hydroxyl group, Carbonyl group
Hydrophobic/van der Waals Ser178, Ala180, Val181, Cys241, Leu248, Ala250, Val315Phenyl rings
Data derived from a molecular docking study of chalcone derivatives with tubulin. acs.org

These detailed interaction maps are invaluable for understanding structure-activity relationships and for rationally designing more potent and selective inhibitors.

Vii. Future Research Directions and Emerging Applications

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of Boc-4-phenyl-Phe-OH and its derivatives is an active area of research, with a growing emphasis on efficiency, scalability, and sustainability. Traditional methods for introducing the biphenyl (B1667301) moiety or modifying phenylalanine often involve multi-step processes. However, recent advancements are exploring more streamlined and environmentally conscious approaches.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the biphenyl linkage. For instance, starting from Boc-protected 4-iodo-L-phenylalanine, Suzuki-Miyaura coupling with phenylboronic acid or related boronic esters can yield Boc-4-phenyl-Phe-OH precursors google.comgoogle.comnih.gov. These reactions often achieve good to excellent yields, with reported yields for intermediate steps reaching over 80% nih.gov. Further modifications, such as the introduction of an azide (B81097) group at the 4-position of Boc-protected phenylalanine (Boc-Phe(4-N3)), are also achieved through Ullman-type coupling or other methods, with yields for the iodinated precursor typically ranging from 78-87% nih.gov.

Green chemistry principles are increasingly being integrated into these synthetic pathways. Mechanochemical synthesis, for example, offers potential benefits in terms of reduced solvent usage and energy consumption for amino acid protection steps rsc.org. Furthermore, the development of catalytic systems that operate under milder conditions, utilize greener solvents, or employ biocatalysis for specific transformations could further enhance the sustainability of Boc-4-phenyl-Phe-OH production. The direct Boc protection of L-phenylalanine using di-tert-butyl dicarbonate (B1257347) in a dioxane/water mixture has demonstrated high yields (e.g., 92%) nih.gov, showcasing efficient protection strategies.

Table 1: Synthesis Yields and Conditions for Phenylalanine Derivatives

Q & A

Q. What experimental designs are recommended to assess Boc-4-phenyl-Phe-OH’s role in modulating peptide-receptor interactions?

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Include negative controls (e.g., scrambled peptides) and competitive assays with unmodified Phe analogues. For cellular studies, employ knockout models to isolate receptor-specific effects. Ensure replicates (n ≥ 3) to address biological variability .

Data Analysis and Validation

Q. How should researchers address low reproducibility in Boc-4-phenyl-Phe-OH-mediated reactions?

  • Conduct a failure mode and effects analysis (FMEA) to identify variables like moisture sensitivity or catalyst purity. Use design of experiments (DoE) to systematically test factors (e.g., temperature, solvent polarity). Share raw datasets and protocols via open-access platforms to enable cross-lab validation .

Q. What strategies validate the stability of Boc-4-phenyl-Phe-OH under long-term storage?

  • Perform accelerated stability studies at 40°C/75% RH for 1–3 months, analyzing degradation via HPLC. Compare results with freshly prepared batches. For lyophilized samples, assess residual solvent content (e.g., DMSO) using 1^1H NMR. Document lot-specific stability in electronic lab notebooks .

Methodological Resources

  • Spectral Libraries : Cross-reference NMR and MS data with PubChem or NIST Chemistry WebBook.
  • Synthesis Protocols : Adapt methods from Journal of Peptide Science for Boc-protected amino acids.
  • Analytical Validation : Follow ICH Q2(R1) guidelines for HPLC method development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.